(3R)-1-(2-Phenylethyl)-3-pyrrolidinamine 2HCl
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Overview
Description
(3R)-1-(2-Phenylethyl)-3-pyrrolidinamine 2HCl is a chemical compound that belongs to the class of pyrrolidines. This compound is characterized by the presence of a pyrrolidine ring attached to a phenylethyl group. The compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-1-(2-Phenylethyl)-3-pyrrolidinamine 2HCl typically involves the reaction of pyrrolidine with phenylethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are carefully monitored to ensure the optimal yield of the compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and automated systems. The process involves the same basic reaction as in the laboratory synthesis but is optimized for higher efficiency and yield. The use of advanced purification techniques ensures that the final product meets the required purity standards for its intended applications.
Chemical Reactions Analysis
Types of Reactions
(3R)-1-(2-Phenylethyl)-3-pyrrolidinamine 2HCl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve reagents like halogens and alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.
Scientific Research Applications
(3R)-1-(2-Phenylethyl)-3-pyrrolidinamine 2HCl has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on neurological pathways.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3R)-1-(2-Phenylethyl)-3-pyrrolidinamine 2HCl involves its interaction with specific molecular targets in the body. The compound binds to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
(3R)-1-(2-Phenylethyl)-3-pyrrolidinamine: This compound is similar but lacks the hydrochloride component.
Phenylethylamine: A simpler compound that shares the phenylethyl group but lacks the pyrrolidine ring.
Pyrrolidine: A basic structure that forms the backbone of (3R)-1-(2-Phenylethyl)-3-pyrrolidinamine 2HCl.
Uniqueness
This compound is unique due to its specific combination of the pyrrolidine ring and phenylethyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.
Properties
Molecular Formula |
C12H20Cl2N2 |
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Molecular Weight |
263.20 g/mol |
IUPAC Name |
(3R)-1-(2-phenylethyl)pyrrolidin-3-amine;dihydrochloride |
InChI |
InChI=1S/C12H18N2.2ClH/c13-12-7-9-14(10-12)8-6-11-4-2-1-3-5-11;;/h1-5,12H,6-10,13H2;2*1H/t12-;;/m1../s1 |
InChI Key |
CRHQNBKNXIQIKB-CURYUGHLSA-N |
Isomeric SMILES |
C1CN(C[C@@H]1N)CCC2=CC=CC=C2.Cl.Cl |
Canonical SMILES |
C1CN(CC1N)CCC2=CC=CC=C2.Cl.Cl |
Origin of Product |
United States |
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